molecular formula C11H20ClNO2 B13897601 (2S,4R)-4-cyclohexylpyrrolidine-2-carboxylic acid;hydrochloride

(2S,4R)-4-cyclohexylpyrrolidine-2-carboxylic acid;hydrochloride

Cat. No.: B13897601
M. Wt: 233.73 g/mol
InChI Key: BHGFUQJUTOVQOS-UHFFFAOYSA-N
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Description

(2S,4R)-4-cyclohexylpyrrolidine-2-carboxylic acid;hydrochloride is a chiral compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclohexyl group attached to a pyrrolidine ring, making it a valuable building block in organic synthesis and pharmaceutical development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-4-cyclohexylpyrrolidine-2-carboxylic acid;hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as cyclohexanone and pyrrolidine.

    Formation of Intermediate: Cyclohexanone undergoes a condensation reaction with pyrrolidine to form an intermediate compound.

    Cyclization: The intermediate compound is then subjected to cyclization under acidic conditions to form the pyrrolidine ring.

    Chiral Resolution: The resulting racemic mixture is resolved into its enantiomers using chiral chromatography or other resolution techniques.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-4-cyclohexylpyrrolidine-2-carboxylic acid;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclohexyl group or other substituents are replaced by different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are employed under basic or acidic conditions.

Major Products

    Oxidation: Produces ketones or carboxylic acids.

    Reduction: Yields alcohols or amines.

    Substitution: Results in various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2S,4R)-4-cyclohexylpyrrolidine-2-carboxylic acid;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Serves as a precursor for the synthesis of biologically active compounds.

    Medicine: Investigated for its potential therapeutic properties, including as an intermediate in drug development.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (2S,4R)-4-cyclohexylpyrrolidine-2-carboxylic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s chiral nature allows it to selectively bind to enzymes or receptors, modulating their activity. This selective binding can lead to various biological effects, such as inhibition or activation of enzymatic pathways, which are crucial in therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • (2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid
  • (2S,4R)-4-Hydroxypiperidine-2-carboxylic acid
  • (2S,4R)-4-(2-cyanobenzyl)pyrrolidine-2-carboxylic acid

Uniqueness

(2S,4R)-4-cyclohexylpyrrolidine-2-carboxylic acid;hydrochloride stands out due to its cyclohexyl group, which imparts unique steric and electronic properties. This makes it particularly valuable in the synthesis of compounds where specific spatial arrangements are crucial for biological activity.

Properties

IUPAC Name

4-cyclohexylpyrrolidine-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2.ClH/c13-11(14)10-6-9(7-12-10)8-4-2-1-3-5-8;/h8-10,12H,1-7H2,(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHGFUQJUTOVQOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2CC(NC2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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